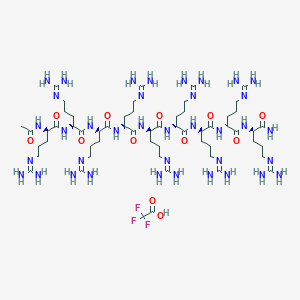
BCR/ABL 210 kD fusion protein (259-269)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BCR/ABL 210 kD fusion protein
Scientific Research Applications
Chronic Myelogenous Leukemia (CML) and Acute Leukemia
- The Philadelphia chromosome translocation in CML leads to the formation of BCR/ABL genes. These genes are transcribed into hybrid transcripts like b2a2 or b3a2 BCR/ABL junctions, resulting in 210-kD fusion proteins (P210). Interestingly, virtually all CMLs at diagnosis also bear BCR/ABL transcripts corresponding to the acute leukemia-associated 190-kD protein (P190) (Saglio et al., 1996).
Immunological Response and Peptide Recognition
- A study found that a 17mer peptide covering the fusion region in p210b2a2 led to specific T-cell responses, recognizing the BCR-ABL oncoprotein p210b2a2 fusion region in a HLA-DR2a restricted manner (Ten Bosch et al., 1999).
- In vitro immunization of human T cells with a 17 amino acid peptide representing the p210BCR-ABL fusion region resulted in peptide-specific CD4+ T-cell lines, indicating the potential of oncoprotein p210b3a2 as a distinctive tumor antigen (Bosch et al., 1996).
Experimental Models for CML
- The expression of the 210-kD bcr/abl fusion oncoprotein in mice receiving bone marrow cells transduced by bcr/abl-encoding retroviruses can cause a CML-like disease, providing a model for studying CML pathogenesis (Pear et al., 1998).
BCR/ABL in Acute Lymphoblastic Leukemia (ALL)
- The detection and quantification of BCR/ABL fusion transcripts, which translate to proteins of 190 or 210 kd, are useful in clinical management of CML and ALL (Gutiérrez et al., 2005).
Interaction with Other Proteins
- The Bcr protein, the fusion partner for Abl in Philadelphia chromosome positive leukemias, was identified as a binding partner for c-Myc, suggesting a regulatory role of Bcr in c-Myc activity, which could be relevant to Bcr-Abl transformed cells (Mahon et al., 2003).
Properties
sequence |
ATGFKQSSK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
BCR/ABL 210 kD fusion protein (259-269) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





